2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines or guanidines . Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2) . More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used . Industrial production methods may involve the use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 to improve yield and efficiency .
Chemical Reactions Analysis
2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydroxylamine (NH2OH·HCl) for cyclization and N-chlorosuccinimide (NCS) for oxidative transformations . Major products formed from these reactions include 2-amino[1,2,4]triazolo[1,5-a]pyridines and other substituted triazolo-pyrimidines .
Scientific Research Applications
2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has shown promising neuroprotective and anti-neuroinflammatory properties . It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke . Additionally, this compound has been evaluated for its anticancer activity, particularly in targeting epidermal growth factor receptor (EGFR) proteins . Its unique structure allows for favorable interactions with active residues of various molecular targets, making it a valuable compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . By reducing the expression of ER chaperone BIP and apoptosis marker cleaved caspase-3, this compound exhibits neuroprotective effects . Additionally, it inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, particularly in cancer treatment by targeting CDK2 proteins . this compound stands out due to its dual neuroprotective and anti-neuroinflammatory properties, making it a unique and valuable compound in both medicinal and industrial applications .
Properties
IUPAC Name |
2-benzylsulfanyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-6-12-9-13(20)19-14(16-12)17-15(18-19)21-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZDZGLDCCMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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